5-Ethyl-1,2-oxazole-3-carbonitrile
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Overview
Description
5-Ethyl-1,2-oxazole-3-carbonitrile is a heterocyclic organic compound that features an oxazole ring with an ethyl group at the 5-position and a nitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,2-oxazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-acylamino-3,3-dichloroacrylonitrile with an appropriate amine using excess triethylamine . The reaction conditions often involve refluxing in a suitable solvent such as ether at low temperatures (e.g., 0°C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1,2-oxazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethyl group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various oxazole derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
5-Ethyl-1,2-oxazole-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 5-Ethyl-1,2-oxazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its functional groups and the biological context. The nitrile group, in particular, can form strong interactions with active sites of enzymes, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Ethyl-1,2-oxazole-3-carbonitrile include:
- 5-Methyl-1,2-oxazole-3-carbonitrile
- 5-Propyl-1,2-oxazole-3-carbonitrile
- 5-Butyl-1,2-oxazole-3-carbonitrile
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl group at the 5-position and the nitrile group at the 3-position allows for unique interactions and reactivity compared to other similar compounds .
Biological Activity
5-Ethyl-1,2-oxazole-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Molecular Formula: C6H6N2O
Molecular Weight: 134.12 g/mol
IUPAC Name: this compound
Canonical SMILES: CCCCC1=NC(=C(O1)C#N)C
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research has indicated that oxazole derivatives exhibit significant antimicrobial properties. In a study assessing various oxazole compounds, this compound showed promising activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent.
Compound | MIC (µg/ml) | Target Organisms |
---|---|---|
This compound | 4.0 | E. coli, S. aureus |
Ampicillin | 2.0 | E. coli |
Ciprofloxacin | 1.0 | S. aureus |
Anticancer Activity
The anticancer properties of this compound have been explored through in vitro studies on various cancer cell lines. The compound demonstrated cytotoxic effects with IC50 values indicating its effectiveness in inhibiting cell proliferation.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15.2 |
HeLa (Cervical Cancer) | 10.5 |
A549 (Lung Cancer) | 12.8 |
In a study conducted by Ribeiro et al., the compound induced apoptosis in MCF cell lines, supporting its role as a potential anticancer agent .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. It was observed to reduce pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation and inflammation.
- Receptor Modulation: It can bind to receptors that mediate cellular responses to external stimuli.
- Apoptotic Pathways: Induction of apoptosis through the activation of intrinsic pathways has been observed in cancer cell lines.
Case Studies
Several case studies have documented the effectiveness of this compound:
- Study on Antimicrobial Efficacy: A study published in the Journal of Medicinal Chemistry evaluated the antibacterial effects against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition at low concentrations .
- Cancer Cell Line Studies: Research conducted by Morais et al. highlighted the compound's ability to induce apoptosis in MCF cells through flow cytometry analysis .
- Inflammation Model: An investigation into the anti-inflammatory properties revealed that treatment with the compound reduced TNF-alpha levels significantly compared to controls .
Properties
IUPAC Name |
5-ethyl-1,2-oxazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-2-6-3-5(4-7)8-9-6/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULRSCDPSXRFSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NO1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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